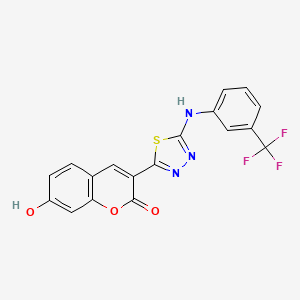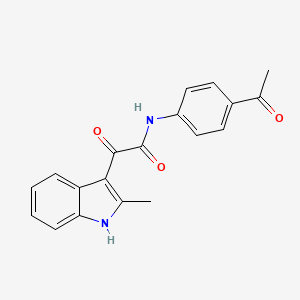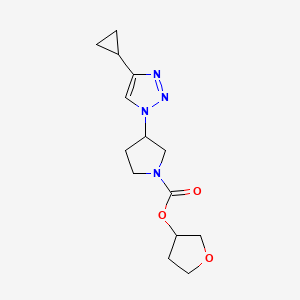
tetrahydrofuran-3-yl 3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Drug Discovery
1,2,3-Triazoles serve as privileged structure motifs in drug discovery. Their high chemical stability, aromatic character, and hydrogen bonding ability make them valuable building blocks for medicinal compounds. Several drugs with a 1,2,3-triazole core are available in the market, including anticonvulsants, antibiotics, and anticancer agents . Further exploration of this compound’s pharmacological potential could lead to novel drug candidates.
Organic Synthesis
The synthesis of 1,2,3-triazoles has been a subject of extensive research. Various methodologies exist, including:
- Strain-promoted azide-alkyne cycloaddition : A bioorthogonal reaction that occurs under mild conditions .
Polymer Chemistry
1,2,3-Triazoles find applications in polymer science. They can be incorporated into polymer backbones or used as side chains, influencing material properties such as solubility, mechanical strength, and thermal stability. Functionalized triazoles enhance polymer performance .
Supramolecular Chemistry
Supramolecular assemblies often rely on non-covalent interactions. 1,2,3-Triazoles participate in host-guest interactions, self-assembly, and molecular recognition. Their unique structural features contribute to the design of functional materials .
Bioconjugation
1,2,3-Triazoles serve as versatile linkers for bioconjugation. Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition, enables efficient coupling of biomolecules. Researchers use triazoles to label proteins, peptides, and nucleic acids .
Chemical Biology
Triazoles play a role in chemical biology studies. They can be incorporated into small molecules or used as probes to investigate biological processes. For instance, fluorescently labeled triazoles help visualize cellular structures and protein interactions .
Fluorescent Imaging
Fluorescent 1,2,3-triazoles serve as imaging agents. Researchers attach them to specific targets (e.g., proteins, receptors) to visualize cellular events. Their stability and fluorescence properties make them valuable tools in biological imaging .
Materials Science
1,2,3-Triazoles contribute to materials science by modifying material properties. They enhance stability, solubility, and compatibility. Incorporating triazoles into polymers, nanoparticles, or surfaces leads to novel materials with tailored characteristics .
properties
IUPAC Name |
oxolan-3-yl 3-(4-cyclopropyltriazol-1-yl)pyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O3/c19-14(21-12-4-6-20-9-12)17-5-3-11(7-17)18-8-13(15-16-18)10-1-2-10/h8,10-12H,1-7,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKHWWWLUQSJVCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN(N=N2)C3CCN(C3)C(=O)OC4CCOC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tetrahydrofuran-3-yl 3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-isopropylbenzo[d]thiazol-2-yl)-1,5-dimethyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2678693.png)
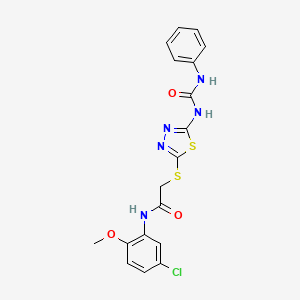
![3-(2,3-Dimethoxyphenyl)-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-1-phenylurea](/img/structure/B2678696.png)
![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-4-nitrobenzamide](/img/structure/B2678697.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)acrylamide](/img/structure/B2678698.png)

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-4-isopropoxybenzamide](/img/structure/B2678701.png)
![3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2-methoxybenzyl)propanamide](/img/structure/B2678704.png)
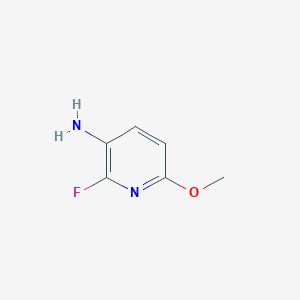
![methyl 4-({2-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-4-oxo-4H-chromen-3-yl}oxy)benzoate](/img/structure/B2678706.png)
